Cas no 164347-62-0 (2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane)
2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane Chemical and Physical Properties
Names and Identifiers
-
- 2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane
- LogP
- oxirane, 2-(chloromethyl)-2-(2,4-difluorophenyl)-
- 1-chloro-2-(2,4-difluorophenyl)-2,3-epoxypropane
- 1,2-epoxy-2-(2,4-difluorophenyl)-3-chloropropane
- 1-chloro-2-(2, 4-difluorophenyl)-2,3-epoxypropane
- SCHEMBL6151991
- DTXSID20457951
- EN300-26285512
- SPHILNHUYNCNSY-UHFFFAOYSA-N
- 164347-62-0
-
- MDL: MFCD20265770
- Inchi: 1S/C9H7ClF2O/c10-4-9(5-13-9)7-2-1-6(11)3-8(7)12/h1-3H,4-5H2
- InChI Key: SPHILNHUYNCNSY-UHFFFAOYSA-N
- SMILES: ClCC1(C2C=CC(=CC=2F)F)CO1
Computed Properties
- Exact Mass: 204.01541
- Monoisotopic Mass: 204.0153489g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 12.5Ų
Experimental Properties
- PSA: 12.53
2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26285512-1g |
2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane |
164347-62-0 | 1g |
$1229.0 | 2023-09-14 | ||
| Enamine | EN300-26285512-5g |
2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane |
164347-62-0 | 5g |
$3562.0 | 2023-09-14 | ||
| Enamine | EN300-26285512-10g |
2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane |
164347-62-0 | 10g |
$5283.0 | 2023-09-14 | ||
| Enamine | EN300-26285512-0.05g |
2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane |
164347-62-0 | 95% | 0.05g |
$1032.0 | 2024-06-18 | |
| Enamine | EN300-26285512-0.1g |
2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane |
164347-62-0 | 95% | 0.1g |
$1081.0 | 2024-06-18 | |
| Enamine | EN300-26285512-0.25g |
2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane |
164347-62-0 | 95% | 0.25g |
$1131.0 | 2024-06-18 | |
| Enamine | EN300-26285512-0.5g |
2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane |
164347-62-0 | 95% | 0.5g |
$1180.0 | 2024-06-18 | |
| Enamine | EN300-26285512-1.0g |
2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane |
164347-62-0 | 95% | 1.0g |
$1229.0 | 2024-06-18 | |
| Enamine | EN300-26285512-2.5g |
2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane |
164347-62-0 | 95% | 2.5g |
$2408.0 | 2024-06-18 | |
| Enamine | EN300-26285512-5.0g |
2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane |
164347-62-0 | 95% | 5.0g |
$3562.0 | 2024-06-18 |
2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane
Comprehensive Overview of 2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane (CAS No. 164347-62-0)
2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane (CAS No. 164347-62-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This epoxide derivative, characterized by its chloromethyl and 2,4-difluorophenyl substituents, serves as a critical intermediate in the synthesis of bioactive molecules. Its unique structural features make it a valuable building block for drug discovery, particularly in the development of antifungal and antibacterial agents. Researchers are increasingly exploring its potential in green chemistry applications, aligning with the global push for sustainable synthetic methodologies.
The compound’s molecular structure, featuring an oxirane ring, contributes to its reactivity in nucleophilic ring-opening reactions, a property highly exploited in medicinal chemistry. Recent studies highlight its role in constructing heterocyclic scaffolds, which are pivotal in designing kinase inhibitors and protease-targeted therapies. With the rise of AI-driven drug discovery, 164347-62-0 has been flagged in computational databases for its pharmacophore compatibility, addressing trending queries like “epoxide intermediates in drug design” or “fluorinated building blocks for pharmaceuticals.”
From an industrial perspective, 2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane is synthesized via controlled epoxidation of corresponding olefins, often employing catalytic oxidation techniques to enhance yield and purity. Environmental concerns have spurred innovations in its production, such as solvent-free reactions or biocatalytic routes, resonating with searches for “eco-friendly synthesis of epoxides.” Analytical methods like HPLC and GC-MS are routinely employed to ensure compliance with stringent regulatory standards, a topic frequently queried by quality control professionals.
The compound’s stability under varying pH conditions and thermal profiles has been extensively documented, addressing common questions like “storage conditions for reactive epoxides.” Its compatibility with Grignard reagents and organolithium compounds further expands its utility in C-C bond-forming reactions, a hotspot in organic synthesis forums. Notably, patent filings reveal its incorporation into next-generation antimicrobial coatings, tapping into the surging demand for antibacterial surface technologies post-pandemic.
In conclusion, CAS No. 164347-62-0 exemplifies the convergence of synthetic utility and biomedical relevance. As the scientific community prioritizes structure-activity relationship (SAR) studies and fragment-based drug design, this compound’s versatility positions it as a staple in modern chemical research. Its alignment with trending topics—sustainable chemistry, precision medicine, and high-throughput screening—ensures its continued prominence in both academic and industrial settings.
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